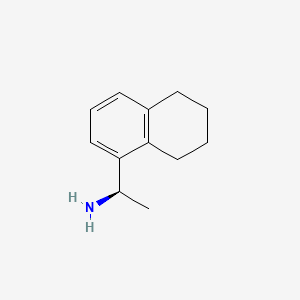

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine

Description

Properties

IUPAC Name |

(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8-9H,2-3,5,7,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIYYVNEPUDYHG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 1-Acetylnaphthalene (1.0 equiv)

-

Catalyst : 10% Pd/C (0.1 equiv)

-

Solvent : Ethanol (EtOH)

-

Pressure : 50 psi H₂

-

Temperature : 25°C

-

Time : 12–24 hours

The ketone intermediate undergoes reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol, achieving 68–72% yield. Enantiomeric excess (ee) remains low (<10%) without chiral induction, necessitating post-synthesis resolution.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methodologies employ chiral sulfinamide auxiliaries to enforce stereocontrol. The PMC study details a protocol using (R)-tert-butanesulfinamide to generate diastereomeric imines, which are reduced to amines with high enantioselectivity.

Stepwise Procedure

-

Imine Formation : React 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone with (R)-tert-butanesulfinamide in tetrahydrofuran (THF) using titanium ethoxide [Ti(OEt)₄] as a Lewis acid (70°C, 10 hours).

-

Diastereoselective Reduction : Treat the imine with sodium borohydride (NaBH₄) at −50°C to afford a 3:1 diastereomeric ratio (dr) of sulfinamides.

-

Acid Hydrolysis : Cleave the sulfinamide group with 6 M HCl in isopropanol, yielding the (R)-amine hydrochloride salt (89% ee).

Key Data:

| Step | Yield (%) | ee (%) | Conditions |

|---|---|---|---|

| Imine formation | 87 | – | THF, Ti(OEt)₄, 70°C, 10 h |

| NaBH₄ reduction | 78 | 89 | THF/H₂O, −50°C, 3 h |

| HCl hydrolysis | 95 | 89 | i-PrOH/MeOH, 23°C, 1 h |

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution using lipases or acylases offers an alternative route. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer of racemic 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine, leaving the (R)-amine unreacted.

Process Parameters:

-

Enzyme : PFL (20 mg/mmol substrate)

-

Acyl Donor : Vinyl acetate (2.0 equiv)

-

Solvent : Phosphate buffer (pH 7.0)/toluene (1:1)

-

Temperature : 37°C

-

Time : 48 hours

This method achieves 42% conversion with 98% ee for the (R)-amine, though scalability is limited by enzyme cost and reaction time.

Industrial-Scale Synthesis via Continuous Flow Hydrogenation

Large-scale production employs continuous flow reactors to enhance efficiency and safety. A tubular reactor packed with Ru/C catalyst hydrogenates 1-(naphthalen-1-yl)ethylamine under supercritical CO₂ conditions, achieving full saturation of the naphthalene ring.

Operational Details:

-

Substrate Concentration : 0.5 M in ethanol

-

Catalyst : 5% Ru/C (mesh size 200–400)

-

Pressure : 100 bar H₂

-

Temperature : 120°C

-

Residence Time : 30 minutes

The process delivers 85% yield with >99% conversion, though enantioselectivity requires downstream chiral chromatography.

Chiral Chromatography for Enantiopure Product

Final purification uses chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IC). Analytical HPLC conditions:

-

Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Hexane/ethanol/diethylamine (90:10:0.1)

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 254 nm

Preparative-scale separation achieves 99.5% ee for (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine, albeit with high solvent consumption.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 72 | <10 | 120 | High |

| Asymmetric Synthesis | 78 | 89 | 450 | Moderate |

| Enzymatic Resolution | 42 | 98 | 680 | Low |

| Continuous Flow | 85 | – | 220 | High |

Chemical Reactions Analysis

Types of Reactions

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones.

Reduction: It can be further reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Naphthyl ketones and quinones.

Reduction: Saturated amine derivatives.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

The tetrahydronaphthalene scaffold is a versatile platform in medicinal and organic chemistry. Below is a detailed comparison of the target compound with key structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Variations

Table 1: Structural Comparison of Tetrahydronaphthalene Derivatives

Key Comparative Insights

Substituent Position

- 1-Position vs. 2-Position : Substitution at the 1-position (as in the target compound) versus the 2-position (e.g., ’s propylamine derivative) alters steric and electronic interactions. The 1-position may enhance π-π stacking in aromatic systems, while the 2-position could improve solubility due to reduced steric hindrance .

Amine Chain Modifications

- Ethylamine vs.

- Chirality: The (R)-enantiomer of the target compound is critical for enantioselective catalysis or receptor binding, whereas racemic mixtures (e.g., non-chiral analogs like 5-Fluoro-THNN-1-amine) lack this specificity .

Functional Group Additions

- Halogenation : The 5-fluoro substituent in 5-Fluoro-THNN-1-amine introduces electronegativity, which can modulate binding affinity in pharmacological targets .

- Heterocyclic Moieties : Compounds like the benzodiazole derivative () and thienylmethanamine () expand π-conjugation, enabling applications in fluorescence probes or kinase inhibition .

Salt Forms

- Hydrochloride salts (e.g., SY156122 in ) improve aqueous solubility, facilitating formulation in drug delivery systems compared to free bases .

Biological Activity

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine, also known as (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine, is a chiral amine with potential biological activities that have garnered interest in medicinal chemistry. This compound has a molecular formula of CHN and a molecular weight of approximately 175.28 g/mol. Its structural characteristics suggest it may interact with various biological targets, particularly in the central nervous system.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 175.28 g/mol |

| CAS Number | 851984-49-1 |

| Purity | ≥ 95% |

| Solubility | Slightly soluble in chloroform and methanol |

Research indicates that (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine may act as a ligand for various neurotransmitter receptors. The compound's structural similarity to other known neuroactive substances suggests it could influence serotonergic and dopaminergic pathways.

Key Findings:

- Serotonergic Activity : Studies have shown that compounds structurally related to (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine can modulate serotonergic signaling. For instance, analogs have been tested for their Ki values against 5-HT receptors, indicating potential agonistic or antagonistic properties depending on the specific receptor subtype targeted .

- Dopaminergic Activity : Preliminary studies suggest that this compound may also have effects on dopamine receptors, which could be relevant for conditions such as Parkinson's disease and schizophrenia .

Biological Studies

Several studies have evaluated the biological activity of (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate affinity for certain serotonin receptors. For example:

In Vivo Studies

Animal models have been utilized to assess the behavioral effects of this compound:

- Behavioral Assessments : In rodent models, administration of (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine showed alterations in locomotor activity and anxiety-like behaviors. These findings suggest a potential anxiolytic effect mediated through serotonergic pathways .

Case Studies

A recent investigation focused on the role of (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine in modulating cognitive functions related to time perception:

- Study Design : Subjects were administered varying doses of the compound while undergoing tasks designed to measure time perception.

- Results : The results indicated significant improvements in timing accuracy at certain dosages compared to control groups. This effect was hypothesized to be linked to enhanced serotonergic transmission .

Q & A

Q. What are the optimal synthetic routes for (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically begins with the precursor 1-(naphthalen-1-yl)ethanamine, followed by catalytic hydrogenation to reduce the naphthalene ring to a tetrahydronaphthalene structure. Chiral resolution is critical for obtaining the (R)-enantiomer. Techniques like chiral column chromatography or enzymatic resolution can isolate the desired enantiomer. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) may improve enantioselectivity. Post-synthesis, purity is verified via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry .

Q. How should researchers handle and store (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine to maintain stability?

- Methodological Answer : The compound is air-sensitive and prone to oxidation. Store under inert atmosphere (argon or nitrogen) at room temperature. Use sealed, light-resistant containers to prevent degradation. Hazard statements (H315-H319) indicate potential skin/eye irritation; thus, handling should involve gloves, goggles, and fume hoods. Stability tests under varying humidity and temperature conditions (e.g., 25°C vs. 4°C) are recommended to establish shelf-life protocols .

Q. What analytical techniques are recommended for confirming the chiral configuration and purity?

- Methodological Answer :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phases like hexane/isopropanol. Retention time comparisons with racemic mixtures confirm enantiomeric excess.

- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in CDOD) can resolve diastereotopic protons near the chiral center. Coupling constants (e.g., J = 6.6 Hz for the amine group) and NOE experiments help confirm stereochemistry.

- Polarimetry : Measure specific rotation ([α]) and compare with literature values (e.g., [α] = +30° for the (R)-enantiomer) .

Advanced Research Questions

Q. How do environmental factors like oxygen exposure impact the compound’s stability, and what mitigation strategies exist?

- Methodological Answer : Oxygen exposure accelerates oxidation of the tetrahydronaphthalene ring, leading to byproducts like naphthoquinones. Stability studies under controlled O levels (e.g., using headspace gas analysis) quantify degradation rates. Mitigation includes adding antioxidants (e.g., BHT) or using oxygen-scavenging packaging. Accelerated aging tests (40°C/75% RH for 6 months) predict long-term stability .

Q. What are the challenges in synthesizing enantiomerically pure forms, and how can reaction conditions be optimized?

- Methodological Answer : Key challenges include racemization during synthesis and low enantioselectivity in catalytic steps. Optimization strategies:

- Catalyst Screening : Test chiral ligands (e.g., Josiphos or Mandyphos) to enhance enantiomeric excess (ee).

- Low-Temperature Reactions : Reduce racemization risk by maintaining temperatures below 0°C during amine deprotection.

- Kinetic Resolution : Use enzymes like lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

Q. Can (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine interact with biological targets like steroidogenic enzymes, and what assays are used?

- Methodological Answer : Structural analogs (e.g., lazofoxifene) show affinity for estrogen receptors and cholesterol-metabolizing enzymes. Assays include:

- Dose-Response Curves : Measure IC values in enzyme inhibition assays (e.g., CYP450 isoforms using fluorogenic substrates).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to targets like ChEH (cholesterol epoxide hydrolase).

- Molecular Docking : Predict interactions using software like AutoDock Vina, focusing on the tetrahydronaphthalene ring’s hydrophobic interactions .

Q. How is NMR spectroscopy employed to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Advanced H-C HSQC and HMBC experiments map coupling networks. For example, in the derivative 2-cyclohexyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (2m), C NMR peaks at δ 154.77 ppm (carbonyl) and δ 30.48 ppm (cyclohexyl CH) confirm regioselective functionalization. NOESY correlations between the ethanamine proton and tetrahydronaphthalene protons validate spatial proximity .

Comparative and Mechanistic Questions

Q. How does the (R)-enantiomer’s biological activity compare to the (S)-enantiomer in receptor binding studies?

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 185.26 g/mol | |

| Chiral Purity (ee) | ≥97% (via chiral HPLC) | |

| Specific Rotation ([α]) | +30° (c = 1, CHCl) | |

| Storage Conditions | Inert atmosphere, 25°C |

Q. Table 2: NMR Data for Key Derivatives

| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2m (Carbonyl derivative) | 7.05–6.87 (m, 6H), 1.32 (d, 3H) | 154.77, 30.48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.